exemestane-17-O-glucuronide

Description

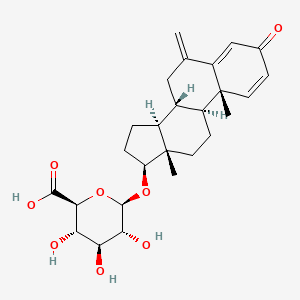

Structure

3D Structure

Properties

CAS No. |

2268001-09-6 |

|---|---|

Molecular Formula |

C26H34O8 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1 |

InChI Key |

XCZFLDRSNZFAQL-VPHACUKXSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=C[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Exemestane-17-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is a potent and irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves the permanent inactivation of the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens. The metabolism of exemestane is a critical aspect of its pharmacology, leading to the formation of various metabolites. Among these, exemestane-17-O-glucuronide is a major metabolite, and understanding its chemical structure, formation, and biological activity is essential for a comprehensive understanding of exemestane's disposition in the body. This technical guide provides a detailed overview of the chemical structure, relevant quantitative data, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is the glucuronidated conjugate of 17β-hydroxyexemestane, the reduced form of the parent drug, exemestane. The glucuronic acid moiety is attached to the 17-hydroxyl group of the steroid nucleus.

Chemical Formula: C₂₆H₃₄O₈[1]

Molecular Weight: 474.54 g/mol [1]

SMILES: C=C1C[C@@]2([H])[C@]3([H])CC--INVALID-LINK--O[C@@]5([H])--INVALID-LINK--O)O5)O)O">C@@HO[1]

InChI: InChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1[1]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and bioactivity of this compound.

| Parameter | Value | Reference |

| Plasma Concentration | ||

| Mean concentration in patients | 30 nM | [2] |

| Percentage of total exemestane metabolites in plasma | 36% | [2] |

| Enzyme Kinetics (Formation) | ||

| Primary catalyzing enzyme | UGT2B17 | |

| Bioactivity | ||

| Aromatase Inhibition | Minimal (5-8% at 10 µM) | [3] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Exemestane to this compound

Caption: Metabolic conversion of exemestane to its 17-O-glucuronide metabolite.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of this compound in plasma.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established methods for steroid glucuronidation and should be optimized for specific laboratory conditions.

Part A: Chemical Synthesis (Koenigs-Knorr Reaction)

-

Preparation of Glycosyl Donor: Prepare acetobromo-α-D-glucuronic acid methyl ester from D-glucuronic acid.

-

Glycosylation:

-

Dissolve 17β-hydroxyexemestane (the aglycone) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a catalyst, such as silver carbonate or cadmium carbonate.

-

Add the prepared acetobromo-α-D-glucuronic acid methyl ester to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Deprotection:

-

After completion of the glycosylation, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Hydrolyze the methyl ester and acetyl protecting groups using a mild base (e.g., sodium methoxide in methanol followed by aqueous sodium hydroxide).

-

-

Purification:

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Part B: Enzymatic Synthesis

-

Preparation of Microsomes: Isolate liver microsomes from a suitable source (e.g., porcine or bovine liver) known to have high UGT2B17 activity.

-

Incubation:

-

Prepare an incubation mixture containing:

-

17β-hydroxyexemestane

-

Liver microsomes

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) as the co-substrate

-

A suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Magnesium chloride (as an activator for UGT enzymes)

-

-

Incubate the mixture at 37°C.

-

-

Termination and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the protein.

-

Collect the supernatant containing the synthesized glucuronide.

-

-

Purification: Purify the product from the supernatant using solid-phase extraction (SPE) followed by HPLC.

Characterization of this compound

-

Mass Spectrometry (MS):

-

Analyze the purified product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Confirm the molecular weight by identifying the [M+H]⁺ or [M-H]⁻ ion. For this compound, the expected [M+H]⁺ ion is at m/z 475.4.

-

Characterize the fragmentation pattern in MS/MS mode. A characteristic fragment is the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to 17β-hydroxyexemestane (m/z 299.2).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

-

Confirm the presence of the glucuronic acid moiety and its attachment to the 17-position of the steroid by analyzing the chemical shifts and coupling constants.

-

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of exemestane and its metabolites.

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection: Multiple reaction monitoring (MRM).

-

MRM Transition for this compound: m/z 475 > 281.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma.

-

Analyze the calibration standards and unknown samples.

-

Quantify the analyte concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

-

The linear range for this assay has been demonstrated to be 0.2 - 15.0 ng/mL, with a coefficient of determination (r²) of > 0.998. The precision (coefficient of variation) was ≤ 9.5% and the accuracy ranged from 92.0 to 103.2%.

-

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, quantitative data, and key experimental protocols for this compound. As a major metabolite of exemestane, a thorough understanding of this compound is crucial for researchers and professionals in the field of drug development and oncology. The provided information serves as a valuable resource for further investigation into the pharmacokinetics, metabolism, and potential biological roles of exemestane and its metabolites.

References

- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Metabolism of Exemestane to its 17-O-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of exemestane to its 17-O-glucuronide metabolite. It covers the core metabolic pathway, quantitative kinetic and pharmacokinetic data, and detailed experimental protocols for the study of this critical biotransformation process.

Executive Summary

Exemestane, a steroidal aromatase inhibitor, is a key therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its clinical efficacy is influenced by its metabolic fate. A major metabolic pathway involves the reduction of exemestane to 17-dihydroexemestane, an active metabolite, which is subsequently inactivated and eliminated via glucuronidation to form exemestane-17-O-glucuronide. This Phase II conjugation reaction is primarily catalyzed by the polymorphic enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17). Genetic variations in the UGT2B17 gene, particularly a common gene deletion, can significantly impact the rate of this metabolic clearance, altering the pharmacokinetic profile of the active metabolite and potentially influencing therapeutic outcomes and toxicity. Understanding the nuances of this metabolic pathway is crucial for drug development, personalized medicine, and the optimization of breast cancer therapy.

The Metabolic Pathway of Exemestane to 17-O-Glucuronide

The biotransformation of exemestane to its 17-O-glucuronide is a two-step process. First, the 17-keto group of exemestane is reduced by aldo-keto reductases to form 17-dihydroexemestane (17-DHE), also known as 17-hydroexemestane. This metabolite retains significant anti-aromatase activity. The second, and rate-limiting, step in its clearance is the conjugation of a glucuronic acid moiety to the 17-hydroxyl group of 17-DHE, forming the inactive and water-soluble this compound, which is then readily excreted. The primary enzyme responsible for this glucuronidation reaction in the liver is UGT2B17. Other UGT isoforms, such as UGT1A4, exhibit minor activity towards 17-DHE.

Quantitative Data

The following tables summarize the key quantitative data related to the glucuronidation of exemestane's active metabolite, 17-dihydroexemestane.

Enzyme Kinetics of 17-dihydroexemestane Glucuronidation

| Enzyme | KM (µM) | Vmax/KM (relative activity) | Source |

| UGT2B17 | 15 | 17-fold higher than UGT1A4 | [1] |

| UGT1A4 | - | Lower activity | [1] |

| UGT1A8 | - | Lower activity (extra-hepatic) | [1] |

| UGT1A10 | - | Lower activity (extra-hepatic) | [1] |

Impact of UGT2B17 Genotype on 17-dihydroexemestane Glucuronidation in Human Liver Microsomes (HLMs)

| Genotype | Rate of Glucuronide Formation (relative) | Vmax/KM (relative) | Source |

| UGT2B17(1/1) (Wild-type) | 14-fold higher than 2/2 | 36-fold higher than 2/2 | [1] |

| UGT2B17(2/2) (Deletion) | 1 | 1 | [1] |

Pharmacokinetic Parameters of Exemestane and Metabolites

| Compound | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Source |

| Exemestane | 9.2 - 40.6 | ~1 | ~24 | [2] |

| 17-hydroexemestane | 2.2 - 13.3 | ~1 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the metabolism of exemestane to its 17-O-glucuronide.

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLMs)

This protocol is designed to determine the kinetic parameters of 17-dihydroexemestane glucuronidation.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

17-dihydroexemestane (substrate)

-

UDP-glucuronic acid (UDPGA, cofactor)

-

Alamethicin (pore-forming agent)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated 17-dihydroexemestane-glucuronide)

-

UPLC-MS/MS system

Procedure:

-

Microsome Preparation: On ice, dilute pooled HLMs in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Add alamethicin to a final concentration of 50 µg/mg of microsomal protein to activate the UGT enzymes. Pre-incubate on ice for 15 minutes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Activated HLMs

-

MgCl₂ (final concentration 5 mM)

-

Potassium phosphate buffer (to final volume)

-

-

Substrate Addition: Add varying concentrations of 17-dihydroexemestane (e.g., 0.5 µM to 150 µM) to the reaction mixture. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a saturating concentration of UDPGA (e.g., 5 mM).

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or vial for analysis by UPLC-MS/MS to quantify the formation of this compound.

Glucuronidation Assay in UGT-Overexpressing Cell Lines

This protocol is used to identify the specific UGT isoforms responsible for 17-dihydroexemestane glucuronidation.

Materials:

-

HEK293 cells stably overexpressing a specific UGT isoform (e.g., UGT2B17, UGT1A4)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Homogenization buffer

-

17-dihydroexemestane

-

UDPGA

-

UPLC-MS/MS system

Procedure:

-

Cell Culture: Culture the UGT-overexpressing HEK293 cells to confluency in appropriate cell culture flasks.

-

Cell Homogenate Preparation:

-

Wash the cells with ice-cold PBS.

-

Harvest the cells using a cell scraper in ice-cold homogenization buffer.

-

Homogenize the cells using a sonicator or other appropriate method on ice.

-

Determine the protein concentration of the cell homogenate using a standard protein assay (e.g., BCA assay).

-

-

Glucuronidation Assay: Perform the glucuronidation assay as described in section 4.1, replacing the HLMs with the cell homogenate.

-

Data Analysis: Compare the rate of this compound formation across the different UGT-overexpressing cell lines to determine the relative contribution of each isoform.

Quantification of Exemestane and its Metabolites in Biological Matrices by UPLC-MS/MS

This protocol outlines the procedure for the simultaneous quantification of exemestane, 17-dihydroexemestane, and this compound in plasma or urine.[3][4]

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add an internal standard solution (containing deuterated analogs of each analyte).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., Thermo Fisher BDS Hypersil C18, 100 x 2.1 mm, 5 µm).[4]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.[3]

β-Glucuronidase Hydrolysis for Total Metabolite Quantification

This protocol is used to measure the total concentration (conjugated + unconjugated) of 17-dihydroexemestane in plasma or urine.[2]

Procedure:

-

To 100 µL of plasma or urine, add 100 µL of β-glucuronidase solution (from E. coli) in phosphate buffer (pH 7.4).

-

For the control (unconjugated) sample, add 100 µL of phosphate buffer without the enzyme.

-

Incubate the samples at 37°C for 24 hours.

-

After incubation, proceed with the sample preparation and UPLC-MS/MS analysis as described in section 4.3 to quantify the liberated 17-dihydroexemestane.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of exemestane glucuronidation.

Conclusion

The glucuronidation of 17-dihydroexemestane to this compound, primarily mediated by UGT2B17, is a critical pathway in the disposition of exemestane. The significant inter-individual variability in the activity of this enzyme, largely due to genetic polymorphisms, underscores the importance of a thorough understanding of this metabolic route. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the impact of this metabolic pathway on the clinical pharmacology of exemestane and to explore strategies for personalized medicine in the treatment of breast cancer.

References

- 1. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of UGT2B17 Gene Deletion on the Pharmacokinetics of 17-hydroexemestane in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Exemestane-17-O-glucuronide

This technical guide provides a comprehensive overview of the known physical and chemical properties of exemestane-17-O-glucuronide, a major metabolite of the aromatase inhibitor exemestane. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is the result of the phase II metabolic glucuronidation of 17-dihydroexemestane, the active metabolite of exemestane.[1][2] This conjugation reaction, primarily catalyzed by the UGT2B17 enzyme, increases the water solubility of the parent compound, facilitating its excretion.[1][3][4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₈ | [5] |

| Molecular Weight | 474.54 g/mol | [5] |

| Chemical Nature | O-glucuronide | [1] |

| Chemical Stability | Stable in 1 mol/l NaOH | [1] |

| Enzymatic Sensitivity | Sensitive to β-glucuronidase | [1] |

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound heavily rely on mass spectrometry and liquid chromatography.

Mass Spectrometry Data

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of this metabolite.

| Parameter | Value | Source |

| [M+H]⁺ Ion | m/z 475.4 | [1] |

| [M-Gluc+H]⁺ Fragment Ion | m/z 299.6 (corresponds to 17-dihydroexemestane) | [1] |

| Other Fragment Ions | m/z 281.3 (loss of H₂O from 17-dihydroexemestane) | [1] |

| LC-MS/MS Transition | 475 > 281 m/z | [6] |

Experimental Protocols

Quantification of this compound in Human Plasma

The following protocol is a synthesized methodology based on established and validated LC-MS/MS methods for the analysis of exemestane and its metabolites in biological matrices.[6][7][8]

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Deuterated internal standard (e.g., 17β-dihydroexemestane-17-O-β-D-glucuronide-d3)[6]

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples to room temperature.

-

In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

-

Spike the plasma with the internal standard solution.

-

Add three volumes of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 100 x 2.1 mm, 5 µm)[6]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min[6]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transition: Monitor the transition of m/z 475.4 → 281.3 for this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standard of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

-

Signaling Pathways and Workflows

Metabolic Pathway of Exemestane to this compound

The following diagram illustrates the metabolic conversion of exemestane to its glucuronidated metabolite.

Experimental Workflow for Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound in biological samples.

References

- 1. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exemestane and Its Active Metabolite 17-Hydroexemestane Induce UDP-Glucuronosyltransferase (UGT) 2B17 Expression in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GSRS [precision.fda.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. mdpi.com [mdpi.com]

- 8. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

Exemestane-17-O-Glucuronide: A Comprehensive Technical Guide to an Inactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane is a potent, irreversible steroidal aromatase inhibitor widely used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its efficacy is intrinsically linked to its metabolism, which leads to the formation of various derivatives, including the prominent metabolite, exemestane-17-O-glucuronide. This technical guide provides an in-depth exploration of this compound, focusing on its role as a major, yet inactive, product of exemestane's biotransformation. We will detail its metabolic pathway, present quantitative data on its formation, and provide comprehensive experimental protocols for its synthesis and analysis. This guide is intended to serve as a critical resource for researchers and professionals in drug development and pharmacology.

Introduction

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) exerts its therapeutic effect by acting as a "suicide inhibitor" of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis.[1][2] By irreversibly binding to and inactivating aromatase, exemestane effectively suppresses estrogen production, thereby inhibiting the growth of hormone-sensitive breast cancers.[1][2] The clinical pharmacokinetics and pharmacodynamics of exemestane are significantly influenced by its extensive metabolism in the liver.[3] This guide focuses on a key endpoint of this metabolic cascade: the formation and characterization of this compound.

Metabolic Pathway of Exemestane

The biotransformation of exemestane is a multi-step process involving both Phase I and Phase II metabolic reactions.

Phase I Metabolism: The initial phase primarily involves the reduction of the 17-keto group of exemestane by aldo-keto reductases to form the active metabolite, 17-hydroexemestane (17β-DHE).[4] Concurrently, oxidation of the 6-methylene group, primarily mediated by the cytochrome P450 enzyme CYP3A4, can also occur.[3]

Phase II Metabolism: The subsequent phase involves the conjugation of metabolites with polar molecules to facilitate their excretion. 17-hydroexemestane undergoes glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, the enzyme UGT2B17 is primarily responsible for the conjugation of a glucuronic acid moiety to the 17-hydroxyl group of 17-hydroexemestane, resulting in the formation of this compound.[5][6] This glucuronidated metabolite is significantly more water-soluble, allowing for its efficient elimination from the body, primarily through urine.[7]

Biological Inactivity of this compound

A critical aspect of exemestane's metabolic profile is the pharmacological activity of its derivatives. While 17-hydroexemestane retains significant aromatase inhibitory activity, its glucuronidation product, this compound, is considered inactive. Studies have shown that this metabolite exhibits minimal to no inhibition of the aromatase enzyme. This inactivation through glucuronidation is a crucial step in the detoxification and clearance of the active forms of the drug.

Quantitative Analysis

The quantification of exemestane and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following tables summarize representative quantitative data for exemestane and its major metabolites in human plasma and urine following oral administration of a 25 mg dose.

Table 1: Plasma Concentrations of Exemestane and its Metabolites

| Compound | Mean Concentration (nM) | Percentage of Total Metabolites |

| Exemestane | 14 | 17% |

| 17-hydroexemestane | 2.5 | 12% |

| This compound | 30 | 36% |

| 6-EXE-cys | 22 | 35% |

| 6-17β-DHE-cys | 5.9 | |

| Data compiled from studies in postmenopausal breast cancer patients.[7] |

Table 2: Urinary Excretion of Exemestane and its Metabolites

| Compound | Percentage of Total Metabolites in Urine |

| Exemestane | 1.7% |

| 17-hydroexemestane | 0.14% |

| This compound | 21% |

| 6-EXE-cys + 6-17β-DHE-cys | 77% |

| Data represents the relative abundance of metabolites in urine.[7] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of steroid glucuronides using liver microsomes, which can be adapted for this compound.

Materials:

-

17-hydroexemestane (substrate)

-

Human liver microsomes (containing UGT2B17) or recombinant UGT2B17 supersomes

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Saccharolactone (β-glucuronidase inhibitor, optional)

-

Acetonitrile

-

Water, HPLC grade

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and saccharolactone.

-

Add the substrate, 17-hydroexemestane, dissolved in a minimal amount of organic solvent (e.g., ethanol or DMSO).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction at 37°C for a specified period (e.g., 1-4 hours), with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for purification and analysis.

Purification: The synthesized this compound can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).

Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a standard method to determine the inhibitory potential of compounds on aromatase activity.

Materials:

-

Human placental microsomes or recombinant human aromatase

-

[1β-³H]-Androst-4-ene-3,17-dione (tritiated substrate)

-

NADPH

-

Test compounds (exemestane, 17-hydroexemestane, this compound)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

Procedure:

-

Prepare reaction tubes containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Add the microsomal protein and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the tritiated substrate, [1β-³H]-androst-4-ene-3,17-dione.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

Separate the aqueous and organic phases by centrifugation.

-

Transfer an aliquot of the aqueous phase (containing the released ³H₂O) to a new tube.

-

Add dextran-coated charcoal to remove any remaining tritiated steroid.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]

UPLC-MS/MS Method for Quantification

This protocol outlines a general approach for the quantification of exemestane and its metabolites in plasma.

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., deuterated exemestane and its metabolites).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

UPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.[2]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (e.g., 0.1%), is typical.[9]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection.[9]

Table 3: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Exemestane | 297.2 | 121.1 |

| 17-hydroexemestane | 299.2 | 135.1 |

| This compound | 475.2 | 281.2 |

| These are representative values and should be optimized for the specific instrument used.[9] |

Conclusion

This compound is a major metabolite of exemestane, formed through the UGT2B17-mediated glucuronidation of the active metabolite, 17-hydroexemestane. Its characterization as an inactive metabolite highlights a crucial detoxification pathway that facilitates the elimination of the drug. The analytical methods and experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacokinetics of exemestane and the role of its metabolites. A thorough understanding of these metabolic pathways is paramount for optimizing drug efficacy and safety in the clinical setting.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 3. m.youtube.com [m.youtube.com]

- 4. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Exemestane-17-O-glucuronide in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane, an irreversible steroidal aromatase inhibitor, is a cornerstone in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its efficacy lies in the profound suppression of estrogen synthesis. The metabolic fate of exemestane is complex, involving multiple pathways. A significant route of elimination for its primary active metabolite, 17-hydroexemestane, is through glucuronidation, resulting in the formation of exemestane-17-O-glucuronide. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this major metabolite in humans, consolidating available quantitative data and detailing the experimental methodologies used for its characterization.

Metabolic Pathway and Formation of this compound

Exemestane undergoes extensive metabolism in the liver. A key initial step is the reduction of the 17-keto group of exemestane by aldo-keto reductases to form the active metabolite, 17-hydroexemestane. This active metabolite is subsequently conjugated with glucuronic acid, a process primarily catalyzed by the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme, to form the inactive and more water-soluble metabolite, this compound (also referred to as 17β-hydroxyexemestane-17-O-β-D-glucuronide or 17β-DHE-Gluc).[1] This glucuronidation is a major pathway for the inactivation and subsequent excretion of the active metabolite.[1]

Metabolic conversion of exemestane to its 17-O-glucuronide metabolite.

Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound following a single dose of exemestane in humans are not extensively reported in the publicly available literature. However, studies have quantified its circulating levels in plasma and its excretion in urine, providing valuable insights into its disposition.

Plasma Concentrations

A study involving 132 postmenopausal breast cancer patients receiving a daily 25 mg dose of exemestane for at least four weeks reported the steady-state plasma concentrations of exemestane and its metabolites.[2] These findings are summarized in the table below.

| Analyte | Mean Plasma Concentration (nM) | Percentage of Total Quantified Exemestane Metabolites in Plasma |

| Exemestane | 14 | 17% |

| 17β-dihydroexemestane (17β-DHE) | 2.5 | 12% |

| This compound | 30 | 36% |

| 6-EXE-cys | 22 | 23% |

| 6-17β-DHE-cys | 5.9 | Not specified |

Data sourced from Luo et al. (2018).[2]

These data indicate that at steady-state, this compound is a major circulating metabolite of exemestane in plasma.

Urinary Excretion

The same study also quantified the urinary excretion of exemestane and its metabolites.[2] Following oral administration, a significant portion of the dose is excreted in the urine as metabolites.

| Analyte | Percentage of Total Quantified Exemestane Metabolites in Urine |

| Exemestane | 1.7% |

| 17β-dihydroexemestane (17β-DHE) | 0.14% |

| This compound | 21% |

| 6-EXE-cys + 6-17β-DHE-cys | 77% |

Data sourced from Luo et al. (2018).[2]

This highlights that while cysteine conjugates represent the largest proportion of excreted metabolites in this study, this compound is also a substantial urinary metabolite.

Experimental Protocols

The quantification of this compound in biological matrices requires sensitive and specific analytical methods due to its complex structure and the presence of other metabolites. The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification in Human Plasma

A validated LC-MS/MS method for the simultaneous determination of exemestane, 17β-hydroxyexemestane, and 17β-hydroxyexemestane-17-O-β-D-glucuronide in human plasma has been described.[3]

Sample Preparation:

-

Protein Precipitation: To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standards (deuterated analogues of the analytes).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 16,100 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a vacuum.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions:

-

LC System: Agilent 1200 series HPLC

-

Column: Thermo Fisher BDS Hypersil C18 column (100 × 2.1 mm, 5 μm)

-

Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.

-

Flow Rate: 0.5 mL/min

Mass Spectrometric Conditions:

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Exemestane: m/z 297 > 121

-

17β-dihydroexemestane: m/z 299 > 135

-

This compound: m/z 475 > 281

-

Workflow for the quantification of this compound in human plasma.

Conclusion

References

The Discovery and Characterization of Exemestane-17-O-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane, an irreversible steroidal aromatase inhibitor, is a cornerstone in the adjuvant treatment of hormone receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves blocking the aromatase enzyme, thereby reducing estrogen production. The metabolism of exemestane is a critical aspect of its pharmacology, leading to the formation of various metabolites. Among these, exemestane-17-O-glucuronide is a significant product of phase II metabolism. This technical guide provides an in-depth overview of the discovery, characterization, and quantification of this major metabolite, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field.

Metabolic Pathway of Exemestane

Exemestane undergoes extensive metabolism in the liver. A primary metabolic pathway involves the reduction of the 17-keto group to form 17β-dihydroexemestane (17β-DHE), an active metabolite. Subsequently, 17β-DHE is inactivated through glucuronidation to form 17β-hydroxy-exemestane-17-O-β-D-glucuronide (17β-DHE-Gluc), also known as this compound.[1] This conjugation reaction is primarily catalyzed by the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme.[1][2]

Quantitative Analysis of Exemestane and its Metabolites

The quantification of exemestane and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Table 1: LC-MS/MS Method Parameters for the Quantification of Exemestane and its Metabolites in Human Plasma[3][4]

| Parameter | Exemestane | 17β-dihydroexemestane | This compound |

| Linear Range | 0.4 - 40.0 ng/mL | 0.2 - 15.0 ng/mL | 0.2 - 15.0 ng/mL |

| Coefficient of Determination (r²) | > 0.998 | > 0.998 | > 0.998 |

| Precision (CV%) | ≤10.7% | ≤7.7% | ≤9.5% |

| Accuracy | 88.8 to 103.1% | 98.5 to 106.1% | 92.0 to 103.2% |

| Mass Transition (m/z) | 297 > 121 | 299 > 135 | 475 > 281 |

Table 2: Relative Abundance of Exemestane and its Metabolites in Plasma and Urine of Patients[1]

| Analyte | Percentage in Plasma (n=132) | Percentage in Urine (n=132) |

| Exemestane | 17% | 1.7% |

| 17β-dihydroexemestane (17β-DHE) | 12% | 0.14% |

| This compound (17β-DHE-Gluc) | 36% | 21% |

| Cysteine Conjugates (6-EXE-cys + 6-17β-DHE-cys) | 35% | 77% |

Experimental Protocols

Quantification of Exemestane, 17β-dihydroexemestane, and this compound in Human Plasma by LC-MS/MS[3][4]

This protocol provides a summary of a validated method for the simultaneous quantification of exemestane and its key metabolites.

-

Internal Standards: Deuterated isotopes of each analyte (exemestane-d3, 17β-dihydroexemestane-d3, and 17β-dihydroexemestane-17-O-β-D-glucuronide-d3) are used as internal standards.[3]

-

Chromatographic Separation: Analytes are separated on a C18 analytical HPLC column (e.g., Thermo Fisher BDS Hypersil C18, 100 × 2.1 mm, 5 μm).[3][4]

-

Mobile Phase: A gradient elution is performed using 0.1% aqueous formic acid and acetonitrile at a flow rate of 0.5 mL/min.[3]

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode, monitoring the specific mass transitions listed in Table 1.[3][4]

In Vitro Glucuronidation Assay of 17β-dihydroexemestane[2][5]

This assay is used to determine the kinetics of this compound formation by specific UGT enzymes or human liver microsomes (HLMs).

-

Reaction Mixture: A typical incubation mixture contains:

-

17β-dihydroexemestane (substrate)

-

Human liver microsomes or recombinant UGT-overexpressing cell lysates

-

UDP-glucuronic acid (UDPGA) as a cofactor

-

Magnesium chloride (MgCl₂)

-

A suitable buffer (e.g., Tris-HCl)

-

-

Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C.

-

Termination: The reaction is stopped by the addition of a cold solvent, such as acetonitrile.

-

Analysis: The formation of this compound is quantified by LC-MS/MS.

-

Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (KM) and maximum velocity (Vmax) can be determined.

Table 3: Kinetic Parameters for 17β-dihydroexemestane Glucuronidation by UGT2B17[2]

| Enzyme Source | KM (µmol/L) | Vmax (relative units) | Vmax/KM |

| Recombinant UGT2B17 | 14.5 | - | - |

| Human Liver Microsomes (UGT2B171/1) | 7.3 | - | 36-fold higher than UGT2B17(2/2) |

| Human Liver Microsomes (UGT2B172/2) | 12.4 | - | - |

Note: The Vmax values were reported in relative terms in the source study.

Conclusion

The discovery and characterization of this compound have been pivotal in understanding the complete metabolic fate of exemestane. The development of robust analytical methods, such as LC-MS/MS, has enabled the accurate quantification of this metabolite in biological matrices, providing essential data for pharmacokinetic modeling. Furthermore, in vitro studies have elucidated the key role of the UGT2B17 enzyme in its formation. This comprehensive understanding is vital for drug development professionals and researchers working to optimize breast cancer therapies and to investigate sources of inter-individual variability in drug response. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for the scientific community.

References

- 1. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

Exemestane-17-O-glucuronide in Urine vs. Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of exemestane-17-O-glucuronide, a major metabolite of the aromatase inhibitor exemestane, with a focus on its comparative presence and quantification in urine and plasma. This document synthesizes key findings on the metabolic pathways, analytical methodologies, and quantitative data pertinent to researchers in pharmacology, drug metabolism, and clinical analytics.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves irreversible inhibition of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. The metabolism of exemestane is extensive, leading to a variety of metabolites that are excreted in both urine and feces. One of the key phase II metabolites is this compound, chemically known as 17β-hydroxyexemestane-17-O-β-D-glucuronide or 17β-dihydroexemestane-17-O-β-D-glucuronide (17β-DHE-Gluc). Understanding the distribution of this metabolite in different biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and potentially for assessing patient-specific metabolic profiles.

Metabolic Pathway of Exemestane Glucuronidation

Exemestane undergoes phase I metabolism, primarily through reduction of the 17-keto group to form its active metabolite, 17β-dihydroexemestane (17β-DHE).[1] This active metabolite is then inactivated via phase II glucuronidation to form this compound. The primary enzyme responsible for this conjugation reaction is UDP-glucuronosyltransferase 2B17 (UGT2B17).[1] Genetic polymorphisms in the UGT2B17 gene, such as gene deletion, have been shown to significantly impact the levels of 17β-DHE-Gluc formation.[1]

References

The Role of Exemestane-17-O-Glucuronide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane, a steroidal aromatase inhibitor, is a critical therapeutic agent in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the function of exemestane-17-O-glucuronide, a key metabolite in the biotransformation of exemestane. We will delve into the metabolic pathways, enzymatic kinetics, and experimental methodologies used to elucidate the role of this glucuronide conjugate, offering a comprehensive resource for researchers and professionals in drug development.

Introduction to Exemestane Metabolism

Exemestane undergoes extensive metabolism, primarily in the liver, before its excretion. The metabolic process can be broadly categorized into Phase I and Phase II reactions. Phase I reactions involve oxidation and reduction, transforming exemestane into more reactive molecules. Phase II reactions then conjugate these metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.

The major metabolic pathway for exemestane involves two key steps:

-

Reduction: The 17-keto group of exemestane is reduced to form the active metabolite, 17β-hydroexemestane (also known as 17β-dihydroexemestane or 17β-DHE).[1] This reaction is catalyzed by aldo-keto reductases (AKRs) and various cytochrome P450 (CYP) enzymes.[2][3]

-

Glucuronidation: The active 17β-hydroexemestane is then inactivated through glucuronidation, a Phase II conjugation reaction. This process attaches a glucuronic acid moiety to the 17-hydroxyl group, forming This compound (also referred to as 17β-hydroxy-EXE-17-O-β-D-glucuronide or 17β-DHE-Gluc).[1] This inactive and more water-soluble conjugate is then readily excreted. The primary enzyme responsible for this step is UDP-glucuronosyltransferase 2B17 (UGT2B17).[1][4]

The Function of this compound

The formation of this compound serves a crucial detoxification and elimination function in the metabolism of exemestane. By converting the biologically active 17β-hydroexemestane into an inactive, water-soluble compound, the body can efficiently clear the drug from circulation, preventing potential toxicity from the accumulation of the active metabolite.[1][4] Therefore, this compound itself does not possess therapeutic activity; its significance lies in its role as the final product of a major metabolic clearance pathway for the active form of the drug.

Quantitative Data in Exemestane Metabolism

The pharmacokinetic profiles of exemestane and its metabolites have been characterized in several studies. The following tables summarize key quantitative data related to their plasma concentrations and the enzymatic reactions involved in their formation.

Table 1: Pharmacokinetic Parameters of Exemestane and its Metabolites

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Terminal Half-life (hr) | Reference |

| Exemestane | 17.3 ± 4.5 | 2.0 | 85.6 ± 31.0 | ~24 | [5] |

| 17β-hydroexemestane | Not specified | Not specified | Statistically significant differences in AUC0-∞ observed between UGT2B17 genotypes | Not specified | [6] |

| This compound | 0.2 - 15.0 (linear range) | Not specified | Not specified | Not specified | [7] |

Note: Pharmacokinetic parameters can vary significantly between individuals due to factors like food intake and genetic polymorphisms (e.g., in UGT2B17).[5][6]

Table 2: Enzyme Kinetics of Exemestane Phase I Metabolism

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein or pmol/pmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |

| 17-hydroexemestane (MI) | CYP1A2 (recombinant) | Not specified | Not specified | Not specified | [8] |

| CYP4A11 (recombinant) | 82.73 | Not specified | Not specified | [9] | |

| HLM (average of 3) | 13.69 | Not specified | Not specified | [9] | |

| 6-hydroxymethylexemestane (MII) | CYP3A4 (recombinant) | 93.46 | 0.42 | 840 (nl/pmol P450 x min) | [8][9] |

| HLM (average of 3) | 37.08 | Not specified | Not specified | [9] |

MI: 17-hydroexemestane; MII: 6-hydroxymethylexemestane; HLM: Human Liver Microsomes.

Table 3: Enzyme Kinetics of 17β-hydroexemestane Glucuronidation

| Enzyme | Km (μM) | Vmax | Catalytic Efficiency (Vmax/Km) | Reference |

| UGT2B17 | 14.5 | 7.4-fold higher than UGT1A4 | 17-fold higher than UGT1A4 | [10] |

| UGT1A4 | 33.3 | Lower than UGT2B17 | Lower than UGT2B17 | [10] |

Experimental Protocols

The characterization of exemestane metabolism and the function of its glucuronide metabolite relies on a variety of in vitro and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Exemestane using Human Liver Microsomes (HLMs)

This protocol is designed to identify and quantify the metabolites of exemestane formed by hepatic enzymes.

Materials:

-

Exemestane

-

Human Liver Microsomes (HLMs)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, HLMs, and the NADPH-regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[9]

-

Initiate Reaction: Add exemestane (dissolved in a suitable solvent like methanol or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant, which contains the metabolites, and analyze it using a validated analytical method such as LC-MS/MS.

Glucuronidation Assay with UGT-Overexpressing Cell Lines

This protocol is used to identify the specific UGT enzymes responsible for the glucuronidation of 17β-hydroexemestane.

Materials:

-

17β-hydroexemestane

-

Homogenates from cells overexpressing specific UGT enzymes (e.g., UGT2B17, UGT1A4)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the UGT-overexpressing cell homogenate, Tris-HCl buffer, MgCl2, and UDPGA.

-

Add Substrate: Add 17β-hydroexemestane to the mixture. For kinetic studies, a range of substrate concentrations is used.[10]

-

Incubation: Incubate the reaction at 37°C for a predetermined time.

-

Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile.[10]

-

Sample Preparation: Centrifuge the mixture to pellet any solids.

-

Analysis: Analyze the supernatant for the formation of this compound using LC-MS/MS.

LC-MS/MS Analysis of Exemestane and its Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of exemestane, 17β-hydroexemestane, and this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase column, such as a C18 column (e.g., Thermo Fisher BDS Hypersil C18, 100 x 2.1 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution using two solvents:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Flow Rate: 0.5 mL/min.[7]

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Internal Standards: Deuterated analogs of each analyte are used for accurate quantification.

Visualizations

Exemestane Metabolic Pathway

Caption: Metabolic pathway of exemestane.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro exemestane metabolism workflow.

Conclusion

This compound is a pivotal, albeit inactive, metabolite in the disposition of exemestane. Its formation, primarily catalyzed by UGT2B17, represents a critical step in the detoxification and elimination of the active metabolite, 17β-hydroexemestane. Understanding the kinetics and the factors influencing this glucuronidation pathway is essential for predicting interindividual variability in drug response and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exemestane and Its Active Metabolite 17-Hydroexemestane Induce UDP-Glucuronosyltransferase (UGT) 2B17 Expression in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Cytochrome P450-Mediated Metabolism of Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Exemestane-17-O-Glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is a third-generation, irreversible steroidal aromatase inhibitor utilized in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2] Its mechanism of action involves "suicide inhibition" of the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[3][4] This leads to a significant reduction in circulating estrogen levels, thereby inhibiting the growth of hormone-dependent tumors.[5][6] Exemestane undergoes extensive metabolism in the liver, primarily through oxidation by CYP3A4 and reduction of the 17-keto group by aldo-keto reductases to form 17-dihydroexemestane (17-DHE).[3][7] This active metabolite is subsequently conjugated with glucuronic acid to form exemestane-17-O-glucuronide, a major metabolite found in urine.[1][8] This technical guide provides a comprehensive summary of the preliminary studies on this compound, focusing on its formation, biological activity, and the analytical methods used for its characterization.

Metabolic Pathway of Exemestane

The metabolic conversion of exemestane to its glucuronidated form is a critical pathway for its elimination. The initial reduction to 17-DHE is followed by glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Caption: Metabolic conversion of exemestane to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preliminary studies on exemestane and its metabolites.

Table 1: In Vitro Anti-Aromatase Activity

| Compound | IC50 (µmol/L) | Cell Line | Reference |

| Exemestane | 1.4 ± 0.42 | HEK293-aro | [1] |

| 17-dihydroexemestane | 2.3 ± 0.83 | HEK293-aro | [1] |

| This compound | Minimal inhibition (5-8%) at 10 µM | Aromatase-overexpressing cells | [8] |

Table 2: Kinetic Parameters for 17-dihydroexemestane Glucuronidation

| UGT Isoform | Vmax/KM (relative activity) | KM (µM) | Vmax (relative) | Reference |

| UGT2B17 | 17-fold higher than UGT1A4 | 14.5 | 7.4-fold higher than UGT1A4 | [1] |

| UGT1A4 | - | - | - | [1] |

Table 3: Impact of UGT2B17 Genotype on this compound Formation in Human Liver Microsomes (HLMs)

| UGT2B17 Genotype | Rate of Glucuronide Formation (fold decrease) | Vmax/KM (fold decrease) | Reference |

| 2/2 (deletion) vs. 1/1 (wild-type) | 14 | 36 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

In Vitro Anti-Aromatase Activity Assay

This protocol is designed to assess the inhibitory potential of compounds on the aromatase enzyme.

Caption: Workflow for determining in vitro anti-aromatase activity.

Methodology:

-

Cell Culture and Homogenate Preparation: HEK293 cells overexpressing aromatase (HEK293-aro) are cultured and harvested. The cells are then homogenized to release the enzymes.[1]

-

Incubation: The cell homogenates are incubated with the substrate, androst-4-ene-3,17-dione, in the presence of varying concentrations of the test compounds (exemestane, 17-dihydroexemestane, or this compound).[1]

-

Quantification of Estrone: The formation of estrone, the product of the aromatase reaction, is quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS).[1][8]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the aromatase activity (IC50) is calculated.[1]

Glucuronidation Assay

This protocol is used to identify the UGT enzymes responsible for the glucuronidation of 17-dihydroexemestane and to determine the kinetic parameters of this reaction.

Methodology:

-

Enzyme Sources: UGT-overexpressing cell lines or human liver microsomes (HLMs) are used as the source of the UGT enzymes.[1]

-

Incubation: The enzyme source is incubated with 17-dihydroexemestane and the cofactor UDP-glucuronic acid (UDPGA).[1]

-

Analysis of Glucuronide Formation: The formation of this compound is monitored and quantified by UPLC/MS/MS.[1] The identity of the glucuronide is confirmed by its sensitivity to β-glucuronidase treatment.[1]

-

Kinetic Analysis: To determine the Michaelis-Menten constant (KM) and maximum velocity (Vmax), incubations are performed with varying concentrations of 17-dihydroexemestane.[1]

UGT2B17 Genotyping

This protocol is essential for investigating the influence of genetic polymorphisms on the metabolism of exemestane.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from relevant biological samples (e.g., liver tissue).

-

Real-Time PCR: A real-time polymerase chain reaction (PCR) assay is used to determine the presence or absence of the UGT2B17 gene (i.e., the 1/1, 1/2, or 2/2 genotype).[1]

Biological Significance and Future Directions

Preliminary studies indicate that 17-dihydroexemestane is an active metabolite of exemestane, exhibiting comparable anti-aromatase activity to the parent drug.[1] The subsequent glucuronidation to form this compound is a significant detoxification and elimination pathway.[1] Research has highlighted that this glucuronidation is primarily catalyzed by UGT2B17.[1][5]

A key finding is the significant impact of the UGT2B17 gene deletion polymorphism on the formation of this compound.[1] Individuals with the UGT2B17(2/2) deletion genotype exhibit markedly reduced rates of glucuronide formation.[1] This can lead to altered levels of the active 17-dihydroexemestane, which may have implications for both the efficacy and toxicity of exemestane treatment.[9]

Future research should focus on elucidating the clinical consequences of the UGT2B17 polymorphism in patients receiving exemestane. Pharmacogenetic studies are warranted to determine if UGT2B17 genotyping could be used to personalize exemestane therapy, optimizing treatment outcomes and minimizing adverse effects. Further investigation into the potential androgenic activity of 17-dihydroexemestane and the impact of its altered metabolism is also crucial.[1] Additionally, while UGT2B17 is the primary enzyme, the role of other UGTs, such as UGT1A4, in exemestane metabolism should be further explored.[1]

References

- 1. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Exemestane - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Role of the UGT2B17 deletion in exemestane pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Exemestane-17-O-glucuronide

These application notes provide a detailed methodology for the sensitive and rapid quantification of exemestane and its metabolites, including exemestane-17-O-glucuronide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is particularly relevant for pharmacokinetic studies in clinical and research settings.

Introduction

Exemestane is an irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its metabolism primarily involves reduction to 17β-hydroxyexemestane, which is an active metabolite, and subsequent inactivation via glucuronidation to form 17β-hydroxyexemestane-17-O-β-D-glucuronide (this compound).[1][2][3] The quantification of both the parent drug and its key metabolites is crucial for understanding its pharmacokinetic profile and the potential impact of genetic variations in drug-metabolizing enzymes, such as UGT2B17, on patient response.[3] The LC-MS/MS method described herein offers superior sensitivity and specificity compared to older techniques like HPLC-UV.[1][2]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of exemestane, 17β-hydroxyexemestane, and this compound in human plasma is detailed below.[1][2][4][5]

1. Sample Preparation

The protocol for extracting the analytes from human plasma involves protein precipitation.

-

Materials:

-

Human plasma samples

-

Acetonitrile

-

Internal Standard (IS) working solution (e.g., deuterated isotopes of the analytes: exemestane-d3, 17β-dihydroexemestane-d3, and 17β-dihydroexemestane-17-O-β-D-glucuronide-d3)[2]

-

0.1% formic acid in acetonitrile/water (25:75, v/v)

-

Polypropylene tubes (1.5 mL)

-

Centrifuge capable of 35,000 × g and 4°C

-

Concentrator/Evaporator

-

-

Procedure:

-

To a 1.5 mL polypropylene tube, add the plasma sample.

-

Spike with the internal standard working solution.

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 35,000 × g for 10 minutes at 4°C.[2]

-

Transfer 150 µL of the supernatant to a new 1.5 mL polypropylene tube.[2]

-

Evaporate the supernatant to dryness using a concentrator at 45°C for approximately 60 minutes.[2]

-

Reconstitute the dried residue with 50 µL of 25% acetonitrile in 0.1% formic acid.[2]

-

Vortex for 30 seconds.

-

Centrifuge at 35,000 × g for 10 minutes at 4°C.[2]

-

Transfer 40 µL of the resulting supernatant to a glass insert within an autosampler vial.[2]

-

Inject 30 µL for LC-MS/MS analysis.[2]

-

2. Liquid Chromatography

-

Instrumentation:

-

HPLC system capable of gradient elution.

-

-

Column:

-

Mobile Phase:

-

Flow Rate:

-

0.5 mL/min[2]

-

-

Gradient Program: [2]

Time (min) %B 0.00 - 0.10 25 0.10 - 0.20 25 → 62 (linear) 0.20 - 1.60 62 1.60 - 1.65 62 → 25 (linear) | 1.65 - 6.00 | 25 |

3. Mass Spectrometry

-

Instrumentation:

-

Triple quadrupole mass spectrometer (e.g., API 4000)[2]

-

-

Ionization Source:

-

Electrospray Ionization (ESI) in positive mode.[2]

-

-

Detection Mode:

-

Multiple Reaction Monitoring (MRM)[2]

-

-

MRM Transitions: [2]

Analyte Precursor Ion (m/z) Product Ion (m/z) Exemestane 297 121 Exemestane-d3 (IS) 300 121 17β-dihydroexemestane 299 135 17β-dihydroexemestane-d3 (IS) 302 135 This compound 475 281 | this compound-d3 (IS) | 478 | 284 |

Quantitative Data Summary

The described method was validated according to regulatory guidelines and demonstrated excellent performance for the quantification of exemestane and its metabolites.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1][2][4][5]

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Coefficient of Determination (r²) |

| Exemestane | 0.4 - 40.0 | 0.4 | > 0.998 |

| 17β-dihydroexemestane | 0.2 - 15.0 | 0.2 | > 0.998 |

| This compound | 0.2 - 15.0 | 0.2 | > 0.998 |

Table 2: Precision and Accuracy [1][2][4][5]

| Analyte | Precision (%CV) | Accuracy (%) |

| Exemestane | ≤10.7 | 88.8 - 103.1 |

| 17β-dihydroexemestane | ≤7.7 | 98.5 - 106.1 |

| This compound | ≤9.5 | 92.0 - 103.2 |

Application in a Pharmacokinetic Study

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in breast cancer patients receiving a daily oral dose of 25 mg exemestane.[1][2][4] For a representative patient, the maximum plasma concentrations (Cmax) for exemestane, 17β-dihydroexemestane, and this compound were observed at 2 hours post-dose and were 38.5 ng/mL, 3.6 ng/mL, and 1.5 ng/mL, respectively.[1] The total exposure, as measured by the area under the curve (AUC), was 129.6 ng.hr/mL, 24.2 ng.hr/mL, and 15.7 ng.hr/mL for each analyte, respectively.[1]

Visualizations

Caption: Metabolic pathway of exemestane.

References

- 1. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study | PLOS One [journals.plos.org]

- 2. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

Application Notes and Protocols for the Sample Preparation of Exemestane-17-O-Glucuronide for Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Exemestane is an irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer. Its metabolism primarily involves reduction to 17β-dihydroexemestane (17β-DHE), which is subsequently glucuronidated to form exemestane-17-O-glucuronide (also known as 17β-DHE-Gluc or Exe17Oglu), an inactive metabolite.[1] Accurate quantification of exemestane and its metabolites, including the glucuronide conjugate, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed protocols for the sample preparation of this compound from plasma and urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described include protein precipitation and solid-phase extraction (SPE).

Quantitative Data Summary

The following tables summarize the quantitative data from validated bioanalytical methods for the analysis of exemestane and its metabolites, including this compound.

Table 1: Method Performance Characteristics

| Analyte | Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) |

| Exemestane | Protein Precipitation (Acetonitrile) | 0.2 | 0.4 - 40.0 | ≤ 10.7 | ≤ 10.7 | 88.8 to 103.1 |

| 17β-dihydroexemestane | Protein Precipitation (Acetonitrile) | 0.1 | 0.2 - 15.0 | ≤ 7.7 | ≤ 7.7 | 98.5 to 106.1 |

| This compound | Protein Precipitation (Acetonitrile) | 0.2 | 0.2 - 15.0 | ≤ 9.5 | ≤ 9.5 | 92.0 to 103.2 |

| Exemestane | Solid-Phase Extraction (C2) | 0.05 | 0.05 - 25 | Not Reported | Not Reported | Not Reported |

Data compiled from references[1][2][3][4].

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma and Urine Samples

This protocol is a rapid and simple method for the extraction of exemestane and its metabolites from biological fluids.

Materials:

-

Biological matrix (plasma or urine)

-

Methanol or Acetonitrile (LC-MS grade)

-

Deuterated internal standards (e.g., D3-exemestane, D3-17β-DHE, 17β-OH-EXE-d3-17-O-β-d-glucuronide)[5]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Autosampler vials with inserts

Procedure for Plasma Samples:

-

Pipette a 50 µL aliquot of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standards.[6]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 16,100 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Procedure for Urine Samples:

-

Pipette a 2.5 µL aliquot of the urine sample into a microcentrifuge tube.

-

Add 2.5 µL of a mixture of deuterium-labeled internal standards in methanol.[5]

-

Add 10 µL of 75% methanol to extract the analytes.[5]

-

Vortex the mixture.

-

Centrifuge at 16,100 x g for 10 minutes at 4°C.[5]

-

Transfer 10 µL of the supernatant to a sample vial and mix with 5 µL of water prior to LC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples